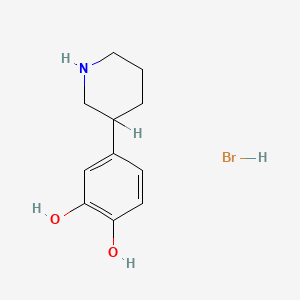
4-(3-Piperidinyl)-1,2-benzenediol hydrobromide
Cat. No. B8675803
M. Wt: 274.15 g/mol
InChI Key: QSYQTRADRZZDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04046901
Procedure details


A solution of 5 g of the hydrochloride of Step C in 25 ml of 66% hydrobromic acid was heated at 115° C. for an hour and excess hydrobromic acid was removed under reduced pressure. The residue was empasted with ethyl acetate and was crystallized from ethanol to obtain 3.85 g of 3-(3',4'-dihydroxyphenyl)-piperidine hydrobromide melting at 224° C.


Identifiers


|
REACTION_CXSMILES
|
Cl.C[O:3][C:4]1[CH:5]=[C:6]([CH:12]2[CH2:17][CH2:16][CH2:15][NH:14][CH2:13]2)[CH:7]=[CH:8][C:9]=1[O:10]C.[BrH:18]>>[BrH:18].[OH:3][C:4]1[CH:5]=[C:6]([CH:12]2[CH2:17][CH2:16][CH2:15][NH:14][CH2:13]2)[CH:7]=[CH:8][C:9]=1[OH:10] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC=1C=C(C=CC1OC)C1CNCCC1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
excess hydrobromic acid was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallized from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Br.OC=1C=C(C=CC1O)C1CNCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.85 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
